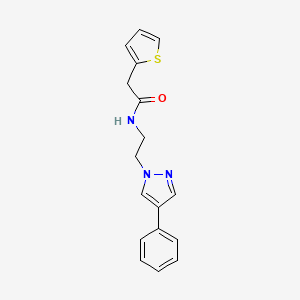

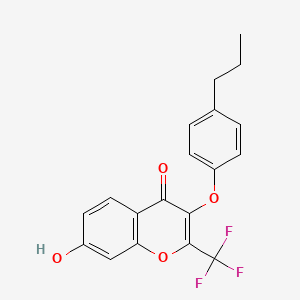

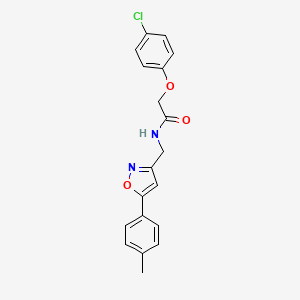

![molecular formula C12H13FN4OS2 B2995467 N-ethyl-N'-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea CAS No. 692287-73-3](/img/structure/B2995467.png)

N-ethyl-N'-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis and spectroscopic characterization of derivatives related to N-ethyl-N'-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea have been extensively studied. For example, research on the synthesis of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives involves detailed spectroscopic, single crystal X-ray diffraction (SC-XRD) characterizations, and density functional theory (DFT) based studies. These compounds exhibit significant nonlinear optical (NLO) properties, suggesting potential technological applications (Haroon et al., 2019).

Antimicrobial and Antitubercular Activity

Research has also highlighted the antimicrobial and antitubercular potential of compounds related to this compound. A study on the development of 3,5-dinitrobenzylsulfanyl-1,3,4-oxadiazoles and thiadiazoles demonstrated outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal inhibitory concentration values as low as 0.03 μM. These compounds exhibited high selectivity for antimycobacterial effect, suggesting their potential as antitubercular agents (Karabanovich et al., 2016).

Carbonic Anhydrase Inhibition

Another significant area of research is the inhibition of carbonic anhydrase isozymes by derivatives of this compound. Studies have shown that these compounds can inhibit various carbonic anhydrase isozymes, including tumor-associated isozyme IX and mitochondrial isozyme V, with low nanomolar inhibition constants. This suggests their potential application in designing potent and selective inhibitors for therapeutic use in conditions such as cancer and obesity (Ilies et al., 2003), (Vullo et al., 2004).

Mecanismo De Acción

While the specific mechanism of action for this compound is not mentioned in the available resources, compounds with a 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Propiedades

IUPAC Name |

1-ethyl-3-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN4OS2/c1-2-14-10(18)15-11-16-17-12(20-11)19-7-8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3,(H2,14,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBKOHSTNNRNHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B2995395.png)

![2-[(2-fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2995397.png)

![2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2995402.png)

![5-Methyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2995403.png)